氮杂环丁烷-2-甲酰胺盐酸盐

描述

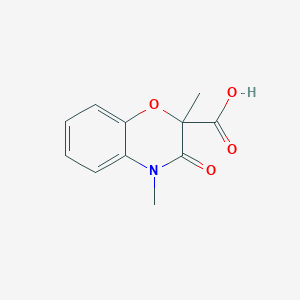

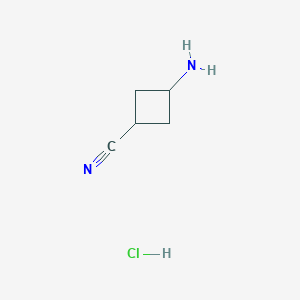

Azetidine-2-carboxamide hydrochloride is a chemical compound with the molecular formula C4H9ClN2O . It is a derivative of Azetidine-2-carboxylic acid, which is a plant non-protein amino acid homologue of proline .

Synthesis Analysis

The synthesis of Azetidine derivatives often involves the reaction of thionyl chloride with azetidine-2-carboxylic acid in methanol, which gives rise to 2-carbomethoxyazetidine hydrochloride . This compound, upon treatment with triethylamine, yields 2-carbomethoxyazetidine .Molecular Structure Analysis

The molecular structure of Azetidine-2-carboxamide hydrochloride is characterized by a four-membered heterocyclic ring with nitrogen as its heteroatom . The molecular weight of this compound is approximately 136.580 Da .Chemical Reactions Analysis

Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . They are significantly more stable than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .科学研究应用

Synthesis and Reactivity of Azetidines

Azetidines, including Azetidine-2-carboxamide hydrochloride, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Drug Discovery

Azetidines are used as motifs in drug discovery . The unique four-membered ring scaffold of azetidines containing the embedded polar nitrogen-atom represents a privileged motif in medicinal chemistry and appears in bioactive molecules and natural products .

Polymer Synthesis

Azetidines have been applied in polymer synthesis . The unique reactivity of azetidines driven by their ring strain makes them suitable for creating polymers with specific properties .

Chiral Templates

Azetidines have been used as chiral templates . The four-membered ring structure of azetidines can serve as a template for the synthesis of chiral compounds, which are important in many areas of chemistry, including pharmaceuticals .

[2+2] Cycloaddition Reactions

Azetidines can be synthesized through [2+2] cycloaddition reactions . This method of synthesis is efficient and provides a direct strategy for the rapid assembly of small rings .

Aza Paternò–Büchi Reactions

The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines . However, the application of the aza Paternò–Büchi reaction has been met with limited success due to the inherent challenges associated with this approach .

作用机制

Target of Action

Azetidine-2-carboxamide hydrochloride primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a cytoplasmic transcription factor that mediates cellular responses to cytokines and growth factors, including cell growth and differentiation, inflammation, and immune responses .

Mode of Action

Azetidine-2-carboxamide hydrochloride interacts with its target, STAT3, by inhibiting its activity . It has been found to have sub-micromolar potencies, with IC50 values of 0.55, 0.38, and 0.34 μM, respectively . This interaction results in changes in the cellular processes mediated by STAT3, including cell growth and differentiation .

Biochemical Pathways

The compound affects the STAT3 signaling pathway . By inhibiting STAT3, it disrupts the downstream effects of this pathway, which include cell growth, differentiation, and immune responses . It also acts as an analog of the amino acid proline, and can be incorporated into proteins in place of proline .

Pharmacokinetics

Its ability to inhibit stat3 suggests that it may have good bioavailability and can effectively reach its target within cells .

Result of Action

The inhibition of STAT3 by Azetidine-2-carboxamide hydrochloride leads to a reduction in cell growth and differentiation . It also modifies the cell membrane permeability and prevents the synthesis of proteins involved in cell division, leading to inhibition of cancer growth .

Action Environment

The action of Azetidine-2-carboxamide hydrochloride can be influenced by various environmental factors. For instance, the compound’s reactivity is driven by a considerable ring strain, which can be triggered under appropriate reaction conditions . .

安全和危害

While specific safety and hazard information for Azetidine-2-carboxamide hydrochloride is not available, it’s important to handle all chemical compounds with care. Azetidine hydrochloride, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

未来方向

Azetidines have been the subject of recent advances in chemistry, particularly in the areas of synthesis and reactivity . They are considered important four-membered heterocycles used in organic synthesis and medicinal chemistry . Future research directions may include further exploration of their synthesis methods, reactivity, and applications in drug discovery and other fields .

属性

IUPAC Name |

azetidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-2-6-3;/h3,6H,1-2H2,(H2,5,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZQWWPOZADCDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate](/img/structure/B3034282.png)

![2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate](/img/structure/B3034283.png)

![8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3034287.png)

![Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate hemioxalate](/img/structure/B3034288.png)

![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B3034289.png)